2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core, which is a valuable scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through a cyclization reaction involving 2-aminopyridine and a suitable aldehyde or ketone. For example, a CuI-catalyzed aerobic oxidative synthesis can be used, where 2-aminopyridine reacts with acetophenones under oxidative conditions .
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Introduction of the Thiophen-3-ylmethyl Group: : This step involves the functionalization of the imidazo[1,2-a]pyridine core. A common method is the use of a thiophen-3-ylmethyl halide in the presence of a base to form the desired N-substituted product .
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Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the thiophene ring, potentially leading to dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the imidazo[1,2-a]pyridine core.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a versatile intermediate in organic synthesis .
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its imidazo[1,2-a]pyridine core is known for its bioactivity, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with various biological targets, such as enzymes and receptors, which could lead to the development of new drugs .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring .
Mechanism of Action
The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine-3-carboxamide: Lacks the thiophen-3-ylmethyl group, which may reduce its bioactivity.
N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide: Lacks the methyl group, which can affect its chemical reactivity and biological properties.
2-methyl-N-(phenylmethyl)imidazo[1,2-a]pyridine-3-carboxamide: Substitutes the thiophene ring with a phenyl group, altering its electronic properties and potential interactions.
Uniqueness
2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of both the methyl and thiophen-3-ylmethyl groups. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-13(17-6-3-2-4-12(17)16-10)14(18)15-8-11-5-7-19-9-11/h2-7,9H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZLHXLPVBBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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